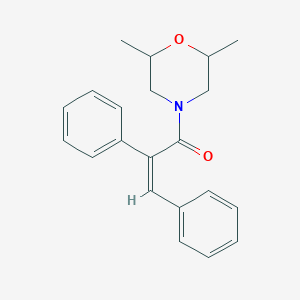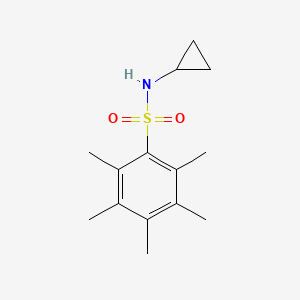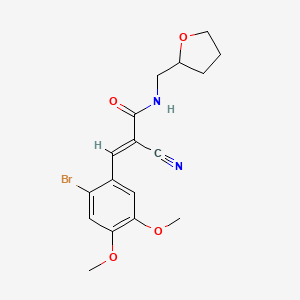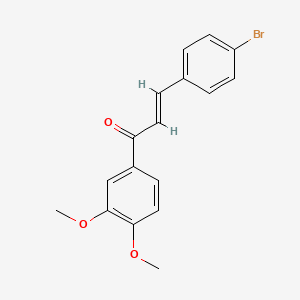![molecular formula C20H19BrN2O4 B5378377 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to interact with proteins involved in cellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and signaling pathways. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, its mechanism of action is not fully understood, and its effects may be cell-type specific, making it important to carefully design experiments to ensure accurate interpretation of results.
Future Directions
There are several future directions for research on 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate. One direction is to further investigate its mechanism of action and identify specific cellular targets. Another direction is to study its potential applications in other fields, such as materials science. Finally, there is a need for in vivo studies to better understand its potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate involves the reaction of 4-bromobenzaldehyde with N-benzoylglycine ethyl ester in the presence of a base, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained by the acetylation of the amine group with acetic anhydride. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its effects on enzyme activity and protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-14(24)27-12-11-22-20(26)18(13-15-7-9-17(21)10-8-15)23-19(25)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMWDYJXAYQIC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)

![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
